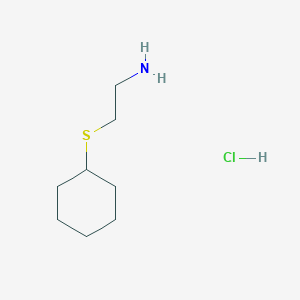

2-(Cyclohexylthio)ethylamine hydrochloride

Katalognummer B8634088

Molekulargewicht: 195.75 g/mol

InChI-Schlüssel: MAWQVENTHQOQEH-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04020079

Procedure details

To a solution containing 30 parts of sodium methoxide and 198 parts of methanol, maintained at 25° under a nitrogen atmosphere, is added rapidly 39 parts of cyclohexyl mercaptan. 51 Parts of 2-bromoethylamine hydrobromide then is added portion wise while maintaining the temperature at 25-30°, and the reaction mixture is stirred for 30 minutes. Then the mixture is refluxed for 3 hours, and the solid which forms is separated by filtration and washed with methanol. Residual solvent is removed under reduced pressure to yield a solid which is diluted with water and extracted with ether. The ethereal extracts are dried over a molecular sieve and filtered. The solvent is removed under reduced pressure to afford an oil which is dissolved in anhydrous ether. That solution is cooled in an ice bath while slowly adding isopropanolic hydrochloric acid. The precipitate which forms is recovered by filtration, washed with ether and air dried to afford pure 2-(cyclohexylthio)ethylamine hydrochloride, melting at about 210°-211°.

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

2-bromoethylamine hydrobromide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

C[O-].[Na+].[CH:4]1([SH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.Br.Br[CH2:13][CH2:14][NH2:15].[ClH:16]>O.CCOCC.CO>[ClH:16].[CH:4]1([S:10][CH2:13][CH2:14][NH2:15])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:0.1,3.4,9.10|

|

Inputs

Step One

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)S

|

Step Three

|

Name

|

2-bromoethylamine hydrobromide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Br.BrCCN

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture is stirred for 30 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 25° under a nitrogen atmosphere

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature at 25-30°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then the mixture is refluxed for 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solid which forms is separated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with methanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual solvent is removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a solid which

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The ethereal extracts are dried over a molecular sieve

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent is removed under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford an oil which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

That solution is cooled in an ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate which forms is recovered by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether and air

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C1(CCCCC1)SCCN

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |